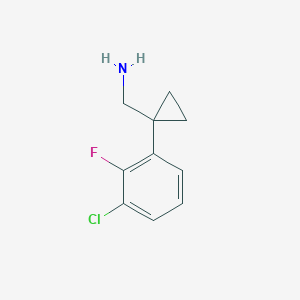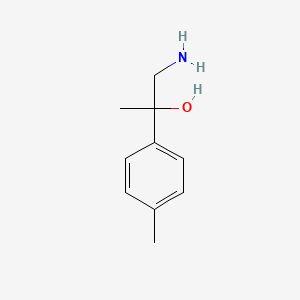
2-(Pyridin-2-yl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)oxazolidine is a heterocyclic compound that features both a pyridine ring and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pyridin-2-yl)oxazolidine can be synthesized through several methods. One common approach involves the condensation of 2-pyridinecarboxaldehyde with an amino alcohol under acidic conditions. This reaction typically proceeds via a Schiff base intermediate, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amino alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)oxazolidine depends on its application. For instance, as a ligand in coordination chemistry, it binds to metal centers through its nitrogen atoms, forming stable complexes. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(pyridin-2-yl)oxazolidine: Similar in structure but with a phenyl group instead of a hydrogen atom on the oxazolidine ring.
2-(Pyridin-3-yl)oxazolidine: The pyridine ring is attached at the 3-position instead of the 2-position.
Oxazolidinones: Compounds with an oxazolidine ring oxidized to a carbonyl group.
Uniqueness
2-(Pyridin-2-yl)oxazolidine is unique due to its specific structural arrangement, which allows it to form stable complexes with metals and exhibit distinct chemical reactivity. This makes it particularly valuable in catalysis and as a building block for more complex molecules .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 |
InChI Key |
TWJRHXYHAIPHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11742694.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11742698.png)
![{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea](/img/structure/B11742700.png)

![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742725.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11742738.png)

![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1H-pyrazol-4-amine](/img/structure/B11742757.png)


![1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742774.png)

![2-(4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742778.png)
